Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazole ring, and a methylthio group attached to the triazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Triazole Ring: The pyrazole intermediate is then reacted with an appropriate nitrile to form the triazole ring via a cyclization reaction.
Introduction of the Methylthio Group:
Industrial Production Methods
In an industrial setting, the production of Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors are used.
Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency of each step.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiol Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity, leading to various biological effects.
Modulate Signaling Pathways: The compound can interact with signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ can be compared with other similar compounds, such as:
- Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)
- Ethyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)
- Propyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)
The uniqueness of Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1001519-15-8 |
---|---|
Molecular Formula |
C11H15N5O2S |
Molecular Weight |
281.34 g/mol |
IUPAC Name |
methyl 2-[[4-ethyl-5-(2-methylpyrazol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C11H15N5O2S/c1-4-16-10(8-5-6-12-15(8)2)13-14-11(16)19-7-9(17)18-3/h5-6H,4,7H2,1-3H3 |
InChI Key |
HALBRSSEZBWOQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OC)C2=CC=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.